molecular formula C17H18FN3O3 B7681752 3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea

3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea

Katalognummer B7681752
Molekulargewicht: 331.34 g/mol
InChI-Schlüssel: XKKUNYBAFAYOAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea is a chemical compound that has gained significant attention from the scientific community due to its potential for various applications in the field of medicinal chemistry. This compound is also known as GSK461364, and it is a small molecule inhibitor of Polo-like kinase 1 (PLK1).

Wirkmechanismus

GSK461364 binds to the ATP-binding pocket of PLK1, thereby inhibiting its kinase activity. This leads to the disruption of the mitotic spindle checkpoint, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that GSK461364 induces cell cycle arrest in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, GSK461364 has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and gemcitabine.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of GSK461364 is its specificity for PLK1, which reduces the risk of off-target effects. However, its potency and selectivity may vary depending on the cell type and experimental conditions. Additionally, GSK461364 has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several potential future directions for the research and development of GSK461364. One direction is to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its efficacy in different types of cancer and to identify biomarkers that can predict patient response. Additionally, further optimization of the compound's pharmacokinetic properties may improve its clinical utility.

Synthesemethoden

The synthesis of 3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea involves a series of chemical reactions. The starting material for the synthesis is 3-cyano-4-fluoroaniline, which is reacted with 2-methoxyethyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 5-methylfurfural to produce the final product.

Wissenschaftliche Forschungsanwendungen

GSK461364 has been extensively studied for its potential as an anticancer agent. PLK1 is a protein that is overexpressed in many types of cancer, and it plays a crucial role in cell division. Inhibition of PLK1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.

Eigenschaften

IUPAC Name

3-(3-cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-12-3-5-15(24-12)11-21(7-8-23-2)17(22)20-14-4-6-16(18)13(9-14)10-19/h3-6,9H,7-8,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKUNYBAFAYOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(CCOC)C(=O)NC2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.